Reduced Flushing vs. Nicotinic Acid
S16961 was designed as a prodrug to avoid the rapid and high plasma concentration spike of nicotinic acid (niacin), which is the primary driver of flushing and poor patient compliance. In a rat model, oral administration of S16961 achieved a significant decrease in free fatty acid (FFA) plasma levels without the dramatic increase in nicotinic acid plasma levels that was observed after administering an equimolecular dose of unmodified nicotinic acid [1]. The study found that more than 70% of patients on unmodified nicotinic acid experience adverse reactions such as rash, pruritus, and flushing, which are directly linked to this plasma spike [1].
| Evidence Dimension | Attenuation of Plasma Nicotinic Acid Spike and Associated Adverse Events |
|---|---|
| Target Compound Data | No dramatic increase in plasma nicotinic acid levels; significant decrease in free fatty acid plasma levels. |
| Comparator Or Baseline | Nicotinic acid (niacin): Dramatic increase in plasma nicotinic acid levels after equimolecular oral dose; >70% adverse event rate (flushing, rash, pruritus). |
| Quantified Difference | Target compound avoids the dramatic plasma nicotinic acid spike characteristic of the comparator, a key driver of adverse events occurring in >70% of patients. |
| Conditions | Rat model; acute oral administration of equimolecular doses of S16961 and nicotinic acid. |
Why This Matters
This direct comparative data provides a strong scientific rationale for selecting S16961 over unmodified nicotinic acid in research requiring sustained hypolipidemic activity with a substantially improved side-effect profile, which is critical for long-term in vivo studies.
- [1] Cordi A, Lacoste JM, Duhault J, Espinal J, Boulanger M, Broux O, Husson B, Volland JP, Mahieu JP. Synthesis of 1,2-diacyl-3-nicotinoyl glycerol derivatives and evaluation of their acute effects on plasma lipids in the rat. Arzneimittelforschung. 1995 Sep;45(9):997-1001. PMID: 7488322. View Source
